2-Methoxy-5-nitrophenylacetylene

CAS No.: 77123-62-7

Cat. No.: VC8135950

Molecular Formula: C9H7NO3

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77123-62-7 |

|---|---|

| Molecular Formula | C9H7NO3 |

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | 2-ethynyl-1-methoxy-4-nitrobenzene |

| Standard InChI | InChI=1S/C9H7NO3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h1,4-6H,2H3 |

| Standard InChI Key | CBPBUPVYLMUBQH-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)[N+](=O)[O-])C#C |

| Canonical SMILES | COC1=C(C=C(C=C1)[N+](=O)[O-])C#C |

Introduction

Key Findings

2-Methoxy-5-nitrophenylacetylene (CAS 1135283-10-1) is a nitro-substituted aromatic acetylene with the molecular formula C₉H₇NO₃. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. While its direct applications remain underexplored, its structural features—including a methoxy group, nitro group, and acetylene moiety—suggest utility in cross-coupling reactions and polymer chemistry. This review synthesizes data from patents, chemical databases, and academic literature to provide a detailed profile of the compound.

Structural and Physicochemical Properties

Molecular Characteristics

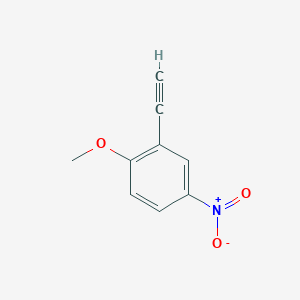

The compound’s structure consists of a benzene ring substituted with a methoxy group (-OCH₃) at position 2, a nitro group (-NO₂) at position 5, and an ethynyl group (-C≡CH) at position 1 (Figure 1) . Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₇NO₃ | |

| Molecular weight | 177.16 g/mol | |

| IUPAC name | 2-Ethynyl-1-methoxy-4-nitrobenzene | |

| SMILES notation | COC1=C(C=C(C=C1)N+[O-])C#C | |

| InChIKey | CBPBUPVYLMUBQH-UHFFFAOYSA-N |

Figure 1: 2D structure of 2-methoxy-5-nitrophenylacetylene .

Physical Properties

Limited experimental data are available for this compound. Analogous nitro-substituted acetylenes typically exhibit:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, THF) and low solubility in water .

-

Stability: Susceptible to photoisomerization under UV light, as observed in related poly(phenylacetylene) derivatives .

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis of 2-methoxy-5-nitrophenylacetylene is described in the provided sources, plausible methods can be inferred from analogous compounds:

-

Sonogashira Coupling: Reaction of 1-iodo-2-methoxy-4-nitrobenzene with acetylene gas in the presence of a palladium catalyst .

-

Nitro Group Introduction: Nitration of 2-methoxy-5-ethynylaniline followed by oxidation, though this risks acetylene degradation under strong acidic conditions .

Reactivity Profile

-

Acetylene Group: Participates in Huisgen cycloaddition (click chemistry) and cross-coupling reactions (e.g., with aryl halides) .

-

Nitro Group: Reducible to an amine (-NH₂) using catalysts like Pd/C or SnCl₂, enabling further functionalization .

-

Methoxy Group: Demethylation under acidic or basic conditions yields phenolic derivatives .

Applications in Research

Pharmaceutical Intermediates

The compound’s nitro and acetylene functionalities make it a candidate for synthesizing kinase inhibitors and anticancer agents. For example, 4-fluoro-2-methoxy-5-nitroaniline—a structural analog—is a key intermediate in osimertinib (an EGFR inhibitor) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume